molecular formula C15H20N2OS B11681898 1-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one

1-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one

Cat. No.: B11681898
M. Wt: 276.4 g/mol
InChI Key: SFIISOWJHAYNEE-UHFFFAOYSA-N
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Description

1-[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-3,3-DIMETHYLBUTAN-2-ONE is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-3,3-DIMETHYLBUTAN-2-ONE typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfur Moiety: The sulfur-containing group is introduced by reacting the benzimidazole derivative with a thiol or disulfide compound in the presence of a suitable catalyst.

    Formation of the Ketone Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: The synthesis is carried out in a series of batch reactors where each step is performed sequentially.

    Continuous Flow Processing: The synthesis is performed in a continuous flow reactor, allowing for better control over reaction conditions and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-3,3-DIMETHYLBUTAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfur moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-3,3-DIMETHYLBUTAN-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in studies to understand the biological mechanisms of benzimidazole derivatives and their interactions with biological targets.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-3,3-DIMETHYLBUTAN-2-ONE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The sulfur moiety and ketone group further enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-3,3-DIMETHYLBUTAN-2-ONE: is compared with other benzimidazole derivatives such as:

Uniqueness

  • Structural Uniqueness : The presence of both sulfur and ketone functionalities in the same molecule makes it unique compared to other benzimidazole derivatives.
  • Biological Activity : Its unique structure may confer distinct biological activities, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

1-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C15H20N2OS/c1-9-6-11-12(7-10(9)2)17-14(16-11)19-8-13(18)15(3,4)5/h6-7H,8H2,1-5H3,(H,16,17)

InChI Key

SFIISOWJHAYNEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)C(C)(C)C

Origin of Product

United States

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